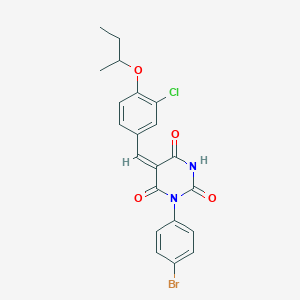
3-(2,4-difluorobenzyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-difluorobenzyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid, also known as DFPP, is a chemical compound that has been extensively researched for its potential therapeutic applications. DFPP belongs to the class of piperidine carboxylic acids and has shown promising results in various scientific studies.
Mecanismo De Acción
3-(2,4-difluorobenzyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid works by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. 3-(2,4-difluorobenzyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid has been shown to increase the levels of these neurotransmitters, which can improve cognitive function and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
3-(2,4-difluorobenzyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-(2,4-difluorobenzyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid has been shown to improve cognitive function, reduce inflammation in the brain, and increase the levels of certain neurotransmitters. 3-(2,4-difluorobenzyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid has also been shown to have antioxidant properties, which can protect the brain from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,4-difluorobenzyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid has several advantages for lab experiments, including its high potency and specificity for certain neurotransmitters. However, 3-(2,4-difluorobenzyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 3-(2,4-difluorobenzyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid. One potential area of research is the development of more efficient synthesis methods for 3-(2,4-difluorobenzyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid. Another area of research is the investigation of 3-(2,4-difluorobenzyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid's potential therapeutic applications in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, more research is needed to fully understand the biochemical and physiological effects of 3-(2,4-difluorobenzyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid and its potential side effects.
Métodos De Síntesis
3-(2,4-difluorobenzyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid can be synthesized through a multi-step process that involves the reaction of 2,4-difluorobenzyl chloride with pyridine-4-methanol to form 2,4-difluorobenzyl-4-pyridylmethanol. This intermediate is then reacted with piperidine-3-carboxylic acid to form 3-(2,4-difluorobenzyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid.
Aplicaciones Científicas De Investigación
3-(2,4-difluorobenzyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid has been extensively researched for its potential therapeutic applications, particularly in the treatment of neurological disorders. 3-(2,4-difluorobenzyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid has been shown to have neuroprotective effects and can potentially be used to treat conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
3-[(2,4-difluorophenyl)methyl]-1-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c20-16-3-2-15(17(21)10-16)11-19(18(24)25)6-1-9-23(13-19)12-14-4-7-22-8-5-14/h2-5,7-8,10H,1,6,9,11-13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPKWKKBFCXXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=NC=C2)(CC3=C(C=C(C=C3)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-(2,4,6-trimethoxybenzyl)piperidine](/img/structure/B5396690.png)
![3-allyl-2-[(3-bromo-4-methoxybenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B5396696.png)
![3-methyl-8-[2-(phenylsulfonyl)ethyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5396712.png)
![1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,6-dimethyl-1H-benzimidazole oxalate](/img/structure/B5396723.png)
![2-[(4-methoxyphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5396733.png)
![ethyl 7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5396739.png)
![ethyl 1-[3-(2-allyl-4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396742.png)
![N-[2-(methylamino)-2-oxoethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5396753.png)
![{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B5396763.png)
![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5396775.png)

